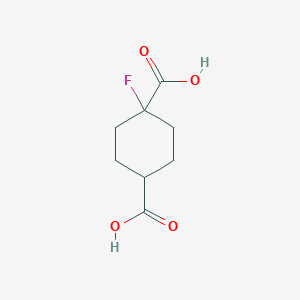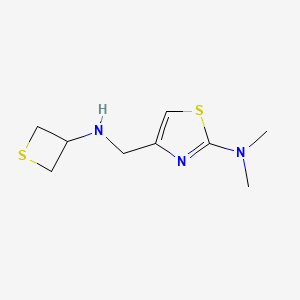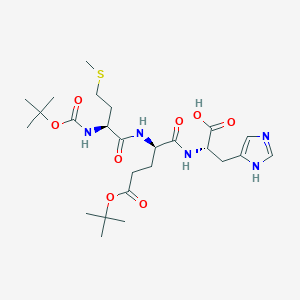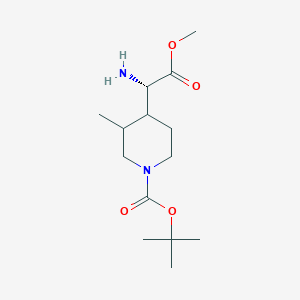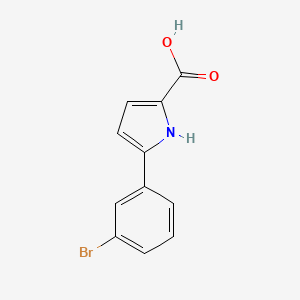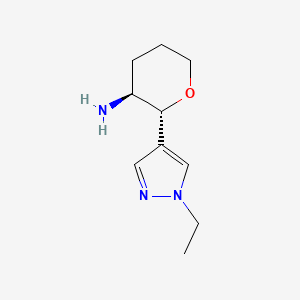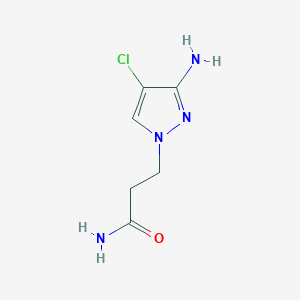
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propanamide side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanamide derivative. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under microwave irradiation to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different amino or hydroxyl derivatives .
科学研究应用
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including anticancer and anti-inflammatory agents.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Industrial Applications: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation and inflammation .
相似化合物的比较
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Another pyrazole derivative with similar structural features.
3-(4-methyl-1H-pyrazol-1-yl)propanamine: A related compound with a methyl group instead of a chloro group.
Uniqueness
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group on the pyrazole ring allows for diverse chemical modifications and potential biological activities .
属性
分子式 |
C6H9ClN4O |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
3-(3-amino-4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |
InChI 键 |
HTGQBFIMMZCBIE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CCC(=O)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


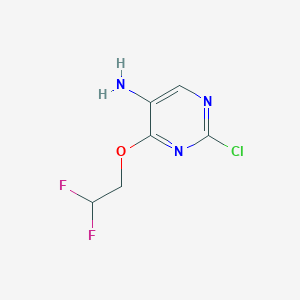
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
